molecular formula C48H33NO3P2 B15212856 (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)

(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)

Cat. No.: B15212856
M. Wt: 733.7 g/mol
InChI Key: BHHSGVMOSLIEGA-UHFFFAOYSA-N
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Description

The compound (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) features a dibenzofuran core substituted at position 2 with a carbazole moiety and at positions 4 and 6 with diphenylphosphine oxide (PO) groups. This design integrates hole-transporting (carbazole) and electron-transporting (PO) functionalities, making it a bipolar host material for organic light-emitting diodes (OLEDs). The PO groups enhance electron injection and transport, while carbazole ensures hole mobility, balancing charge recombination in emissive layers .

Properties

Molecular Formula

C48H33NO3P2

Molecular Weight

733.7 g/mol

IUPAC Name

9-[4,6-bis(diphenylphosphoryl)dibenzofuran-2-yl]carbazole

InChI

InChI=1S/C48H33NO3P2/c50-53(35-18-5-1-6-19-35,36-20-7-2-8-21-36)45-31-17-28-41-42-32-34(49-43-29-15-13-26-39(43)40-27-14-16-30-44(40)49)33-46(48(42)52-47(41)45)54(51,37-22-9-3-10-23-37)38-24-11-4-12-25-38/h1-33H

InChI Key

BHHSGVMOSLIEGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=C(C=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: Reduction reactions can occur at the phosphine oxide groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while reduction can produce phosphine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.

    Coordination Chemistry: It forms stable complexes with transition metals, useful in studying metal-ligand interactions.

Biology and Medicine:

    Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .

Comparison with Similar Compounds

Key Performance Metrics and Data Tables

Table 1: Triplet Energy and Device Metrics of Selected Hosts

Compound T₁ (eV) Luminance Efficiency (cd/A) Device Stability (LT₉₀, hours) Reference
Target Compound (PO-Cz-DBF) ~2.95* N/A N/A Inferred
46CzDBF 2.95 45.2 >200
2PO 3.10 12.5 50
mBFCzCN 3.02 38.7 150

*Inferred from structurally similar 46CzDBF .

Table 2: Functional Comparison of Host Architectures

Compound Type Bipolar? Charge Balance Synthesis Complexity
Target Compound (PO-Cz-DBF) Yes Excellent Moderate
26CzDBF/46CzDBF No (p-type) Moderate Low
Electroplex (CBP + DBFTrz) Yes Good High (requires mixing)
2PO/3PO No (n-type) Poor Low

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